Defluoroofloxacin

Pharmaceutical Analysis HPLC Method Validation Pharmacopeial Impurity Profiling

Defluoroofloxacin (CAS 95848-94-5), also designated as Ofloxacin EP Impurity C, Ofloxacin Related Compound B (USP), and Desfluoroofloxacin, is a non‑fluorinated structural analog of the fluoroquinolone antibiotic ofloxacin. Its molecular structure (C₁₈H₂₁N₃O₄, MW 343.38) is distinguished from ofloxacin by the replacement of the C‑9 fluorine atom with a hydrogen atom, yielding a compound that is primarily utilized as a certified reference standard in pharmaceutical analytical procedures.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
CAS No. 95848-94-5
Cat. No. B3030798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoroofloxacin
CAS95848-94-5
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C
InChIInChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)
InChIKeyANLIAKDHRADSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoroofloxacin (CAS 95848-94-5) – Pharmacopeial Impurity Reference Standard for Ofloxacin & Levofloxacin


Defluoroofloxacin (CAS 95848-94-5), also designated as Ofloxacin EP Impurity C, Ofloxacin Related Compound B (USP), and Desfluoroofloxacin, is a non‑fluorinated structural analog of the fluoroquinolone antibiotic ofloxacin [1]. Its molecular structure (C₁₈H₂₁N₃O₄, MW 343.38) is distinguished from ofloxacin by the replacement of the C‑9 fluorine atom with a hydrogen atom, yielding a compound that is primarily utilized as a certified reference standard in pharmaceutical analytical procedures [2]. This compound is a critical component of compendial impurity testing frameworks for both ofloxacin and levofloxacin active pharmaceutical ingredients (APIs) and finished dosage forms.

Why General Fluoroquinolone Analogs Cannot Substitute for Defluoroofloxacin in Regulated Analytical Applications


Generic substitution of Defluoroofloxacin with a structurally analogous fluoroquinolone or an in‑class impurity standard is not analytically or regulatory acceptable. Pharmacopeial monographs for ofloxacin and levofloxacin mandate the use of Impurity C (Desfluoroofloxacin) as a specific, well‑characterized standard for system suitability, impurity identification, and quantification through methods such as the European Pharmacopoeia (EP‑8.0) HPLC procedure [1]. The acceptance criterion for this specific impurity is set at ≤0.2% in the API, and its chromatographic behavior is precisely defined as a relative retention time of approximately 0.57 with reference to levofloxacin [1][2]. Using a structurally different fluoroquinolone would fail to match the required retention time, resolution factor, and detector response, thereby invalidating the analytical procedure and risking non‑compliance with ICH Q3A/Q3B and pharmacopeial quality standards. Furthermore, the physicochemical properties of Defluoroofloxacin, such as its XLogP of −0.5 and aqueous solubility of 0.15 g/L at 25°C, are distinct from its fluorinated parent ofloxacin (LogP 0.84), making it unsuitable for any application requiring a direct substitute .

Quantitative Differentiation of Defluoroofloxacin (CAS 95848-94-5) from Ofloxacin and Related Impurities


Chromatographic Identification: Relative Retention Time (RRT) of Defluoroofloxacin vs. Levofloxacin

Defluoroofloxacin is chromatographically resolved from levofloxacin in compendial HPLC methods, with a specific relative retention time (RRT) of 0.57, enabling unambiguous identification and quantification. This contrasts with other ofloxacin impurities and the API itself, which possess different retention characteristics, such as Impurity B at RRT 0.36, Impurity D at 0.75, Impurity E at 0.91, and Impurity F at 1.50 [1].

Pharmaceutical Analysis HPLC Method Validation Pharmacopeial Impurity Profiling

Regulatory Acceptance Limit: Defluoroofloxacin Content Specification vs. Other Impurities

The European Pharmacopoeia and routine pharmaceutical quality control set a strict acceptance limit of ≤0.2% for 9‑desfluoroofloxacin in ofloxacin API, which is a lower threshold compared to the general unspecified impurity limit of ≤0.3% for any individual impurity [1][2]. In a representative batch analysis, the measured content of 9‑desfluoroofloxacin was 0.11%, well within this limit, whereas total impurities were controlled at ≤0.5% [1].

Quality Control Drug Substance Purity Regulatory Compliance

Physicochemical Property Divergence: XLogP Comparison of Defluoroofloxacin vs. Ofloxacin

The calculated lipophilicity (XLogP) of Defluoroofloxacin is −0.5, in contrast to ofloxacin which has a reported LogP of 0.84 . This substantial difference of 1.34 log units indicates that the desfluoro analog is markedly more hydrophilic, which directly explains its earlier chromatographic elution in reversed‑phase HPLC systems.

Physicochemical Characterization Lipophilicity Chromatographic Retention

Melting Point Divergence as a Purity Indicator vs. Parent Ofloxacin

Defluoroofloxacin exhibits a melting point of 226–227°C (recrystallized from ethanol), as determined experimentally . This is significantly lower than the reported melting point of ofloxacin, which is in the range of 270–275°C . This thermal difference of approximately 45°C can serve as a straightforward identity and purity check using differential scanning calorimetry (DSC) or melting point apparatus.

Solid-State Characterization Purity Determination Thermal Analysis

Procurement-Driven Application Scenarios for Defluoroofloxacin (CAS 95848-94-5) Reference Standard


System Suitability Testing in Compendial HPLC Methods for Ofloxacin/Levofloxacin

Laboratories running the EP‑8.0 or USP monograph HPLC method for ofloxacin or levofloxacin require a certified Defluoroofloxacin standard to perform system suitability tests. The known relative retention time of 0.57 enables verification of column performance and mobile phase composition before analysis of production batches [1].

Quantitative Impurity Determination in Abbreviated New Drug Applications (ANDAs)

Generic drug manufacturers preparing ANDA submissions for ofloxacin or levofloxacin tablets/injections utilize Defluoroofloxacin as a reference standard to quantify the desfluoro impurity in drug substance and drug product. The ≤0.2% acceptance criterion must be demonstrated with a fully characterized standard traceable to EP or USP pharmacopeial standards [2].

Method Validation and Forced Degradation Studies

During analytical method validation (AMV) for stability‑indicating assays, Defluoroofloxacin is spiked into placebo matrices to establish specificity, linearity, accuracy, and precision. Its distinct chromatographic peak, eluting well resolved from Impurity D (RRT 0.75) and the API peak, makes it an ideal marker for evaluating method selectivity under stress conditions [1].

In-House Purity Verification via DSC Identity Testing

Quality control laboratories can rapidly confirm the identity of incoming Defluoroofloxacin reference standard batches by comparing the observed melting point (226–227°C) against the literature value. This thermal analysis serves as an orthogonal confirmation to chromatographic purity, reducing the risk of standard mix‑up with other ofloxacin impurities like Impurity B or D .

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